4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
CAS No.: 60207-22-9
Cat. No.: VC2340884
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60207-22-9 |
|---|---|
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile |
| Standard InChI | InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2 |
| Standard InChI Key | UPIQMVADUQYNGB-UHFFFAOYSA-N |
| SMILES | C1COC(O1)(CBr)C2=CC=C(C=C2)C#N |
| Canonical SMILES | C1COC(O1)(CBr)C2=CC=C(C=C2)C#N |
Introduction
Basic Identification and Chemical Composition
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, also known by its synonym 2-(Bromomethyl)-2-(4-cyanophenyl)-1,3-dioxolane, is an organic compound containing a benzonitrile moiety with a bromomethyl group attached to a 1,3-dioxolane ring . This compound is characterized by its unique structural features that make it valuable in various chemical applications.
Identification Parameters
The compound is identified by several standardized parameters as presented in Table 1:
Table 1: Identification Parameters of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
| Parameter | Value |
|---|---|
| CAS Number | 60207-22-9 |
| MDL Number | MFCD00052887 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.107 g/mol |
| IUPAC Name | 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile |
| InChI | InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2 |
| InChIKey | UPIQMVADUQYNGB-UHFFFAOYSA-N |
| SMILES | C1COC(O1)(CBr)C2=CC=C(C=C2)C#N |
The compound features a benzonitrile scaffold with a cyano group at the para position, connected to a 1,3-dioxolane ring that bears a bromomethyl substituent . This creates a reactive molecule with distinctive chemical properties that enable its use in various synthetic pathways.
Physical and Chemical Properties
Understanding the physical and chemical characteristics of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is essential for its proper handling and application in research.
Physical Properties
The compound exists as a solid at room temperature, typically appearing as a white to pale yellow crystalline substance . Its key physical properties are summarized in Table 2:
Table 2: Physical Properties of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Chemical Properties
The chemical reactivity of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is largely determined by its functional groups:
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The bromomethyl group serves as a reactive site for nucleophilic substitution reactions.
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The nitrile (cyano) group can undergo various transformations including hydrolysis, reduction, and addition reactions.
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The 1,3-dioxolane ring provides structural rigidity and can function as a protecting group for carbonyl moieties.
These properties make the compound particularly valuable as an intermediate in organic synthesis, where its reactive sites can be selectively modified to create more complex molecules.
Synthesis Methods
Several synthetic routes have been reported for the preparation of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile and related compounds.
From 4-Methylbenzonitrile
One documented approach involves the bromination of 4-methylbenzonitrile followed by further transformations:
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Bromination of 4-methylbenzonitrile (1) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions .
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This produces 4-(bromomethyl)benzonitrile (2), which can be further modified to incorporate the dioxolane moiety .
The reaction is typically carried out by refluxing the mixture for approximately 8 hours, followed by cooling, filtration, and recrystallization .
Protection of Carbonyl Compounds
Related dioxolane-containing compounds can be synthesized through the protection of carbonyl groups:
As demonstrated in search result , a similar compound, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, was prepared by reacting 4-(4-bromo-3-formylphenoxy)benzonitrile with ethylene glycol (MED) in the presence of p-toluenesulfonic acid in dichloromethane at 20-25°C . This approach achieved a yield of 97.9% with 99.87% purity .
While this example involves a different target molecule, similar protection strategies could be applied for the synthesis of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile.
Applications in Research and Industry
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile has several important applications in scientific research and chemical synthesis.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its multiple reactive sites:
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The bromomethyl group can undergo nucleophilic substitution reactions, making it useful for introducing the entire structure into larger molecules.
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Its rigid structure with defined spatial orientation makes it suitable for constructing molecules with specific three-dimensional architectures.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for developing new pharmaceutical compounds:
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The cyano group can be transformed into various functionalities including carboxylic acids, amides, and amines.
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The compound can serve as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Research Applications
The compound is primarily employed in laboratory research for the development of novel synthetic methodologies and the exploration of structure-activity relationships in drug discovery processes.
| Classification Element | Details |
|---|---|
| Signal Word | Warning |
| Hazard Pictograms | GHS07 (Exclamation mark) |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Hazard Codes | C: Corrosive |
| Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed |
| R34: Causes burns |
| Supplier | Product ID/Catalog Number | Packaging Options | Price Range (as of April 2025) |
|---|---|---|---|
| Apollo Scientific | OR29054 | 1g, 5g, 10g | €37.7+ |
| VWR | APOSOR29054 | 1g, 5g, 10g | Various |
| Matrix Scientific | 088653 | 1g, 5g | $55-$158 |
| SynQuest Laboratories | 4H37-9-Y0 | 1g, 5g | $39-$125 |
| Aladdin Scientific | D701294 | 5g | $847.90 |
Related Compounds and Derivatives
Several compounds structurally related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile have been reported in the literature, offering complementary properties and applications.
Structural Analogs
Notable related compounds include:
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4-(1,3-Dioxolan-2-yl)benzonitrile (CAS: 66739-89-7) - Lacks the bromomethyl group, resulting in different reactivity profiles .
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1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, 4-benzoate, (2R,4R)-rel- (CAS: 61397-56-6) - Contains additional functional groups and a different substitution pattern .
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3-(1,3-Dioxolan-2-yl)benzonitrile (CAS: 153329-04-5) - A positional isomer with the cyano group at the meta position rather than para .
These related compounds demonstrate the versatility of the dioxolane scaffold in organic synthesis and highlight the importance of substitution patterns in determining chemical reactivity and applications.
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